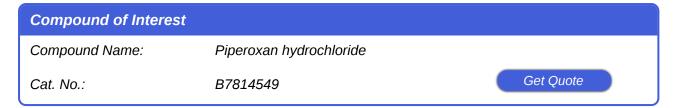


An In-depth Technical Guide to the Benzodioxan Structure of Piperoxan

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Piperoxan, a pioneering molecule in pharmacology, with a focus on its core benzodioxan structure. It delves into its chemical and physical properties, mechanism of action, synthesis, and relevant experimental protocols, offering valuable insights for professionals in drug discovery and development.

Core Structure and Properties

Piperoxan, chemically known as 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)piperidine, is a significant compound historically recognized as the first antihistamine and a potent α -adrenergic receptor antagonist.[1] Its molecular structure is characterized by a benzodioxan ring system linked to a piperidine moiety via a methylene bridge. This unique arrangement is fundamental to its pharmacological activity.

Chemical and Physical Data

A summary of the key chemical and physical properties of Piperoxan is presented in the table below, providing a ready reference for researchers.



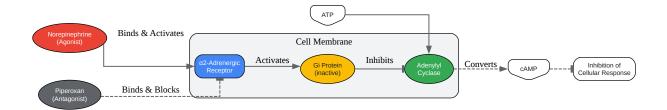
Property	Value	Reference(s)
IUPAC Name	1-(2,3-dihydro-1,4- benzodioxin-2- ylmethyl)piperidine	[1]
Synonyms	Benodaine, Fourneau 933, F- 933	[2]
CAS Number	59-39-2 (free base), 135-87-5 (hydrochloride)	[1][2]
Molecular Formula	C14H19NO2	[2]
Molecular Weight	233.31 g/mol	[2]
Appearance	Solid	[3]
Melting Point (HCI)	229-231 °C	[3]
Solubility (HCl)	Soluble in DMSO (54 mg/mL) and water.	[4]
LogP (Octanol/Water)	2.312 (Calculated)	
рКа	Not readily available	_

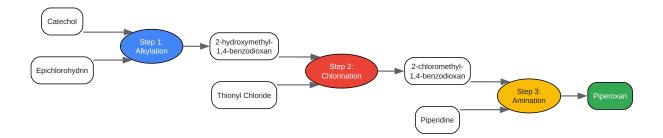
Mechanism of Action: α-Adrenergic Receptor Antagonism

Piperoxan primarily exerts its pharmacological effects by acting as an antagonist at α -adrenergic receptors, with a notable preference for the α 2 subtype.[5] Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the physiological effects of the catecholamines, norepinephrine and epinephrine.

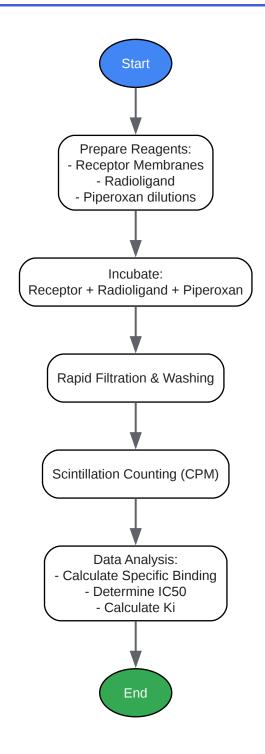
The α 2-adrenergic receptor, upon activation by an agonist like norepinephrine, couples to an inhibitory G-protein (Gi). This activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By binding to the α 2-adrenergic receptor without activating it, Piperoxan competitively blocks the binding of endogenous agonists, thereby preventing the downstream signaling cascade.











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